4,6,8,10-Tetraoxatridecane

Description

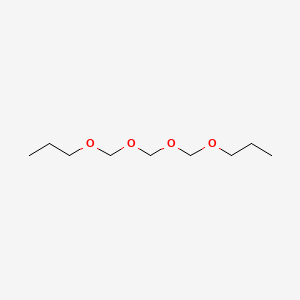

4,6,8,10-Tetraoxatridecane (CAS: 4478-22-2) is a polyether compound with the molecular formula C₉H₂₀O₄ and a molecular weight of 192.25 g/mol . Structurally, it consists of a 13-carbon chain (tridecane) with four oxygen atoms positioned at the 4th, 6th, 8th, and 10th carbon atoms, forming ether linkages.

The compound is commercially available through suppliers like Alfa Chemistry, which lists it as a specialty chemical for research and industrial use . Limited toxicity or environmental impact data are available in the provided evidence, suggesting further studies are needed to characterize its safety profile.

Properties

CAS No. |

4478-22-2 |

|---|---|

Molecular Formula |

C9H20O4 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-(propoxymethoxymethoxymethoxy)propane |

InChI |

InChI=1S/C9H20O4/c1-3-5-10-7-12-9-13-8-11-6-4-2/h3-9H2,1-2H3 |

InChI Key |

YKFCILBUXJEOQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCOCOCOCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,8,10-Tetraoxatridecane typically involves the reaction of specific alcohols with ethylene oxide. One common method includes the reaction of triethylene glycol with ethylene oxide under controlled conditions to form the desired tetraoxatridecane compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 4,6,8,10-Tetraoxatridecane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,6,8,10-Tetraoxatridecane has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and reagent in various chemical reactions.

Biology: Employed in the study of biological systems and processes.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 4,6,8,10-Tetraoxatridecane involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, influencing membrane fluidity and permeability. Additionally, it may affect various enzymatic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following table compares 4,6,8,10-Tetraoxatridecane with structurally related compounds identified in the evidence:

Key Observations:

- Oxygen Content : this compound has four oxygen atoms, while the sulfur-containing derivative (3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate) includes six oxygen atoms and additional sulfur groups, enhancing its reactivity in redox or crosslinking applications .

- Polarity: The ether linkages in this compound increase polarity compared to branched alkanes like 2,6,10,14-Tetramethylhexadecane, which are non-polar and used as inert standards .

- Molecular Weight : The sulfur-containing derivative has a significantly higher molecular weight (436.62 g/mol) due to its complex structure, whereas this compound is lighter (192.25 g/mol), favoring applications in liquid-phase reactions .

Physicochemical Properties

Available data on stability, solubility, and reactivity are sparse for this compound. However, inferences can be made based on structural analogs:

- Solubility: Polyethers like this compound are typically miscible with polar solvents (e.g., water, ethanol) but immiscible with non-polar solvents like hexane. In contrast, branched alkanes (e.g., 2,6,10,14-Tetramethylhexadecane) are hydrophobic .

- Reactivity : Ethers are generally stable under basic and neutral conditions but may undergo cleavage in acidic environments. The sulfur-containing derivative (CAS: 212262-08-3) likely exhibits higher reactivity due to thiosulfonate groups, which participate in disulfide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.